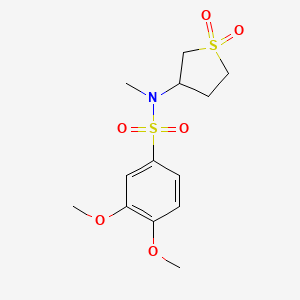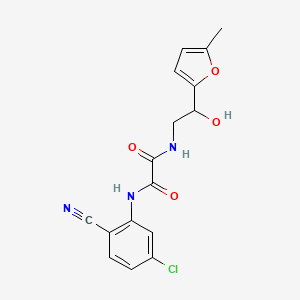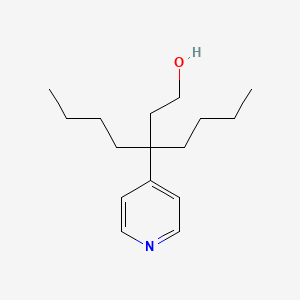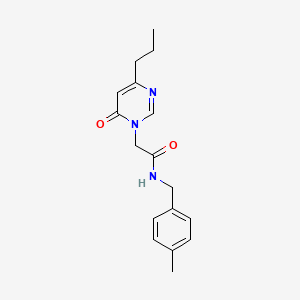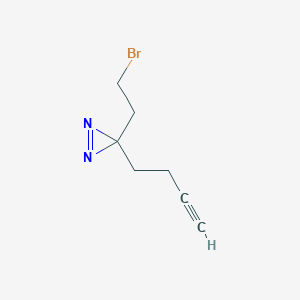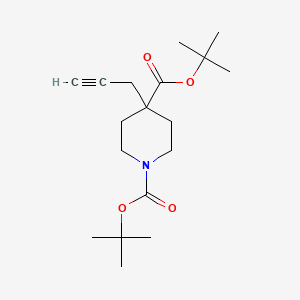
Ditert-butyl 4-prop-2-ynylpiperidine-1,4-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of “Ditert-butyl 4-prop-2-ynylpiperidine-1,4-dicarboxylate” is not well documented in the available literature.Molecular Structure Analysis
The molecular structure of “this compound” is not well documented in the available literature .Chemical Reactions Analysis
The chemical reactions involving “this compound” are not well documented in the available literature .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 323.4 g/mol. It has a computed XLogP3-AA value of 2.8, indicating its lipophilicity. It has 0 hydrogen bond donors and 4 hydrogen bond acceptors. The compound has 6 rotatable bonds. Its exact mass and monoisotopic mass are 323.20965841 g/mol. It has a topological polar surface area of 55.8 Ų. The compound has 23 heavy atoms. Its complexity, as computed by Cactvs, is 493 .Applications De Recherche Scientifique
Synthesis and Chemical Applications
- Ditert-butyl 4-prop-2-ynylpiperidine-1,4-dicarboxylate has been utilized in chemical syntheses, notably in the coupling of aldehydes and activated double bonds. For instance, Hoffmann and Rabe (1984) described its preparation through a multi-step process involving 1,4-diazabicyclo[2.2.2]octane-catalyzed coupling, followed by several other reactions (Hoffmann & Rabe, 1984).
Material Science and Polymer Research
- In material science, this compound finds applications in the synthesis of polymers and related compounds. Sapich et al. (1998) discussed its role in the synthesis of photosetting cholesteric polyesters derived from 4-hydroxycinnamic acid and isosorbide (Sapich et al., 1998).
Antioxidant Research
- The compound also appears in studies focusing on antioxidants. For example, Chao, Li, and Wang (2014) investigated the influence of antioxidants on the thermal–oxidative degradation behavior and oxidation stability of synthetic esters, involving compounds structurally related to this compound (Chao, Li, & Wang, 2014).
Pharmaceutical Applications
- In pharmaceutical research, derivatives of this compound have been explored. Zhang et al. (2018) synthesized an important intermediate for small molecule anticancer drugs, using a process that includes this compound (Zhang et al., 2018).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
ditert-butyl 4-prop-2-ynylpiperidine-1,4-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO4/c1-8-9-18(14(20)22-16(2,3)4)10-12-19(13-11-18)15(21)23-17(5,6)7/h1H,9-13H2,2-7H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCMGSZLKKRVNKG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1(CCN(CC1)C(=O)OC(C)(C)C)CC#C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2225141-32-0 |
Source


|
| Record name | 1,4-di-tert-butyl 4-(prop-2-yn-1-yl)piperidine-1,4-dicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[7-(difluoromethyl)-5-(1-ethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid](/img/structure/B2411430.png)
![2-benzyl-1-pentyl-1H-benzo[d]imidazole](/img/structure/B2411431.png)
![4-isopropyl-6-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2411432.png)
![6-amino-5-[(dimethylamino)methyl]-1-(furan-2-ylmethyl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2411433.png)

